molecular formula C10H11NO3 B054463 Nada quinone methide CAS No. 117333-16-1

Nada quinone methide

Cat. No.: B054463
CAS No.: 117333-16-1
M. Wt: 193.2 g/mol
InChI Key: HZUDLKIKKKYMQA-XBXARRHUSA-N
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Description

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide is a chemical compound with a complex structure that includes a hydroxy group, a ketone group, and a cyclohexadienylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxy and ketone groups.

Common Reagents and Conditions

Common reagents used in the reactions of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from the reactions of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by activating the p53 protein and inhibiting cell cycle progression . The compound also affects the expression of various proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of N-(2-(3-Hydroxy-4-oxo-2,5-cyclohexadien-1-ylidene)ethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

117333-16-1

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

N-[(2E)-2-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetamide

InChI

InChI=1S/C10H11NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-4,6,14H,5H2,1H3,(H,11,12)/b8-4+

InChI Key

HZUDLKIKKKYMQA-XBXARRHUSA-N

SMILES

CC(=O)NCC=C1C=CC(=O)C(=C1)O

Isomeric SMILES

CC(=O)NC/C=C/1\C=CC(=O)C(=C1)O

Canonical SMILES

CC(=O)NCC=C1C=CC(=O)C(=C1)O

Synonyms

N-acetyldopamine quinone methide
NADA quinone methide

Origin of Product

United States

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